Repaglinide M2-D5

Drug metabolism Pharmacokinetics In vitro–in vivo extrapolation

Quantifying repaglinide's major M2 metabolite in biological matrices faces matrix effects and co-elution bias, risking >15% accuracy deviations. Repaglinide M2-D5 is a D5-labeled internal standard matched to the native analyte. - Enables precision within ±15% per regulatory bioanalytical guidelines (e.g., FDA/EMA). - Unique MRM transition eliminates interference from M1/M4 metabolites. - Supports genotype-stratified PK studies (e.g., SLCO1B1 variants showing 112% AUC variability). - Supplied with full characterization data for ANDA filings and QC.

Molecular Formula C27H36N2O6
Molecular Weight 489.6 g/mol
Cat. No. B12374705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepaglinide M2-D5
Molecular FormulaC27H36N2O6
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O
InChIInChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2
InChIKeyZOMBGPVQRXZSGW-NTSVIFQKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Repaglinide M2-D5 Overview


Repaglinide M2-D5 is a stable isotope-labeled analogue of the major dicarboxylic acid metabolite (M2) of the antidiabetic drug repaglinide [1]. The compound is deuterium-labeled (D5) at the ethoxy moiety, conferring a nominal mass increase of 5 Da relative to the unlabeled M2 metabolite [1]. Repaglinide M2 is formed via CYP3A4- and CYP2C9-mediated oxidation and dealkylation and is suggested to be the predominant repaglinide metabolite observed in vivo [2]. The labeled analogue, Repaglinide M2-D5, is utilized primarily as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of repaglinide M2 in biological matrices [3].

Why Repaglinide M2-D5 Is Irreplaceable


Repaglinide M2-D5 is not interchangeable with unlabeled M2, other deuterated repaglinide species, or non-isotopic internal standards due to fundamental differences in analytical specificity and performance. Unlabeled M2 is the actual analyte of interest in biological samples; using it as an internal standard would invalidate quantitation [1]. Other deuterated compounds, such as repaglinide-d5 (parent drug) or 3′-hydroxy repaglinide-d5 (M1 metabolite), are chemically distinct and may exhibit divergent chromatographic retention times, ionization efficiencies, and extraction recoveries, precluding their use as reliable internal standards for M2 quantitation [2]. Non-deuterated internal standards (e.g., structural analogues) fail to co-elute precisely with M2 under gradient LC conditions, exposing quantitation to uncompensated matrix effects that can exceed ±15% accuracy limits mandated by regulatory bioanalytical guidelines [3].

Repaglinide M2-D5 Differentiation Evidence


M2 as Major In Vivo Metabolite

Repaglinide M2 is the predominant metabolite of repaglinide formed in vivo. Comparative in vitro clearance studies demonstrate that the unbound intrinsic clearance (CLint,u) for M2 formation in pooled human hepatocytes is approximately 7-fold higher than in human liver microsomes, highlighting the necessity of hepatocyte-based systems for accurate in vivo clearance prediction [1]. This substantial system-dependent difference underscores that M2 quantitation is not reliably substituted by parent drug (repaglinide) measurements or by minor metabolites such as M1 or M4. For analytical workflows targeting M2, only an M2-specific labeled standard (M2-D5) provides the requisite molecular identity match to ensure accurate quantification [2].

Drug metabolism Pharmacokinetics In vitro–in vivo extrapolation

Matrix Effect Correction by M2-D5

Deuterated internal standards (SIL-IS) are presumed to correct for matrix effects by co-eluting with the target analyte, yet differential matrix effects can still occur due to deuterium-induced retention time shifts [1]. However, when a deuterated standard is chemically identical to the analyte (e.g., M2-D5 vs. M2), the retention time offset is typically less than 0.1 min, which is sufficient to normalize ionization suppression/enhancement across the analyte peak. In contrast, non-deuterated structural analogues exhibit retention time differences exceeding 0.5 min, leading to uncompensated matrix effects that cause >20% bias in calculated concentrations [1]. For repaglinide M2 quantitation, M2-D5 provides the closest possible physicochemical match, minimizing deuterium-related retention shifts relative to alternative labeled compounds (e.g., repaglinide-d5) [2].

LC-MS/MS method validation Bioanalysis Matrix effects

Deuterated IS for Regulatory Bioanalysis

Regulatory bioanalytical method validation guidelines (FDA, EMA) mandate that intra- and inter-day precision and accuracy be within ±15% (±20% at the lower limit of quantitation). A validated LC-MS/MS method for simultaneous determination of repaglinide and metformin in human plasma employed d5-repaglinide as the internal standard and achieved intra- and inter-day precision and accuracy within ±15% across all quality control concentrations [1]. This performance level was only attainable due to the use of a deuterated internal standard that precisely compensates for extraction recovery variability and ionization fluctuations. Replacing d5-repaglinide with a non-isotopic internal standard would result in recovery bias exceeding ±20% and precision (CV) >25% at low concentrations, thereby failing regulatory validation requirements and precluding use in bioequivalence submissions [2].

Bioequivalence Regulatory bioanalysis Method validation

SLCO1B1 Polymorphism and M2 Exposure

The pharmacokinetics of repaglinide M2 are significantly modulated by SLCO1B1 (OATP1B1) genetic polymorphism. In a clinical pharmacogenetic study, the area under the plasma concentration–time curve (AUC0–∞) of repaglinide M2 was 112% larger in participants with the SLCO1B1 c.521CC genotype compared to those with the c.521TT reference genotype (P = 0.004) [1]. This nearly 2-fold genotype-dependent variation is substantially larger than the variability observed for the parent drug repaglinide (typically <50% across genotypes) [2]. The magnitude of M2 AUC variability necessitates precise, genotype-stratified metabolite quantification, which is only achievable using an M2-specific deuterated internal standard (M2-D5) that corrects for analytical variability independent of the biological variability being measured .

Pharmacogenomics Drug transporters Precision medicine

M2 Selectivity vs. M1 and M4

Repaglinide is metabolized to multiple structurally related species including M1 (aromatic amine), M2 (dicarboxylic acid), and M4 (hydroxylated derivative). These metabolites exhibit similar chromatographic behavior and may share common MS/MS fragmentation patterns, creating risk of isobaric interference in complex matrices such as plasma and urine [1]. In a comprehensive in vitro metabolism study, distinct differences in clearance ratios between CYP3A4 and CYP2C8 were observed for M1 and M4 formation, with a 60-fold M1/M4 ratio in recombinant CYP3A4 versus 0.05 in recombinant CYP2C8 [1]. M2-D5, with its unique mass shift of +5 Da and distinct MRM transition, provides unambiguous selectivity for M2 quantification without cross-talk from M1 or M4. Unlabeled M2 cannot be distinguished from co-eluting isobaric interferences, while non-deuterated internal standards (e.g., repaglinide-d5) lack the specific MRM transition required to monitor M2 selectively [2].

Metabolite profiling MRM transitions LC-MS/MS selectivity

Repaglinide M2-D5 Applications


M2 LC-MS/MS Method for Bioequivalence

Utilize Repaglinide M2-D5 as the internal standard in validated LC-MS/MS methods requiring intra- and inter-day precision and accuracy within ±15%, as demonstrated in regulatory bioequivalence studies employing d5-repaglinide [1]. The compound's matched physicochemical properties ensure optimal compensation for matrix effects and extraction variability, enabling reliable quantification of M2 across the expected clinical concentration range (e.g., 0.2–60.0 ng/mL for repaglinide, with M2 typically in similar range) [1].

In Vitro M2 Formation by CYP3A4/CYP2C8

Employ Repaglinide M2-D5 to quantify M2 formation rates in hepatocyte, microsomal, or recombinant enzyme incubations. The 7-fold higher intrinsic clearance for M2 formation observed in hepatocytes versus microsomes necessitates accurate metabolite quantitation for reliable in vitro–in vivo extrapolation of repaglinide clearance and DDI risk assessment [2]. The deuterated standard's unique MRM transition enables selective M2 detection without interference from co-generated metabolites M1 and M4, which exhibit CYP isoform-dependent formation ratios ranging from 0.05 to 60 [2].

SLCO1B1 Polymorphism and M2 PK

Deploy Repaglinide M2-D5 in clinical pharmacogenomic studies where M2 AUC0–∞ can vary by 112% between SLCO1B1 c.521CC and c.521TT genotypes [3]. The magnitude of this genotype-dependent variability (>2-fold) demands high-precision analytical methods capable of resolving inter-individual differences that are not confounded by analytical imprecision. M2-D5, as an analyte-matched internal standard, provides the necessary accuracy to support genotype-stratified pharmacokinetic analyses .

QC Reference Standard for Repaglinide ANDA

Use Repaglinide M2-D5 as a reference standard for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filings. The product is supplied with comprehensive characterization data compliant with regulatory guidelines and can be traced to pharmacopeial standards (USP or EP) . This traceability and documentation package is essential for demonstrating method suitability and batch-to-batch consistency in commercial repaglinide manufacturing and generic drug development .

Technical Documentation Hub

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